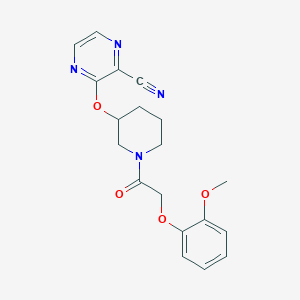

![molecular formula C23H28N4O3 B2398361 Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate CAS No. 1005103-60-5](/img/structure/B2398361.png)

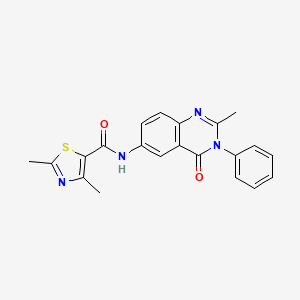

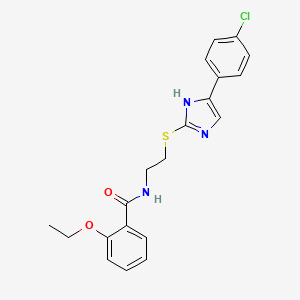

Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate

カタログ番号 B2398361

CAS番号:

1005103-60-5

分子量: 408.502

InChIキー: KHMOANOOPDOELL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential therapeutic effects on cancer cells, particularly in the treatment of solid tumors.

科学的研究の応用

Structural Aspects and Properties

- Research on amide-containing isoquinoline derivatives, closely related to the structural framework of quinoxaline, has shown that these compounds form gels or crystalline solids upon treatment with different acids. Their structural analysis reveals potential for diverse chemical behavior and applications in materials science due to their ability to form host–guest complexes with enhanced fluorescence emission, suggesting their utility in optical materials and sensors (Karmakar, Sarma, & Baruah, 2007).

Synthetic Routes and Chemical Reactivity

- Studies on tertiary amine oxides and their reactions with cyclohexanediones in the presence of acetic anhydride have led to the formation of substituted quinolines. These reactions underline the compound's reactivity and potential for creating diverse molecular architectures, which could be relevant for pharmaceutical and material science applications (Yousif, Saeki, & Hamana, 1982).

Catalytic and Biological Activities

- Methyl-substituted 8-hydroxyquinolines, while not identical, share structural similarities with the quinoxaline derivatives and have shown significant catalytic activity in the oxidation of hydrocarbons. This suggests potential applications in catalysis and environmental chemistry for similar compounds (Palion-Gazda et al., 2021).

Potential Antitubercular Activity

- Aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, which share a core structural motif with quinoxaline derivatives, have been synthesized and shown to possess promising antitubercular activity. This highlights the potential of structurally similar compounds in medicinal chemistry and drug discovery (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011).

特性

IUPAC Name |

cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-15-13-27(14-16(2)29-15)22-21(25-19-10-6-7-11-20(19)26-22)18(12-24)23(28)30-17-8-4-3-5-9-17/h6-7,10-11,15-18H,3-5,8-9,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMOANOOPDOELL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

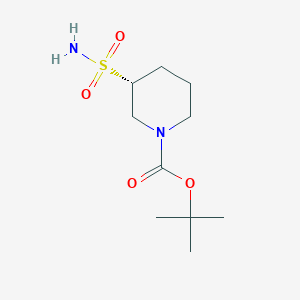

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate

2165895-40-7

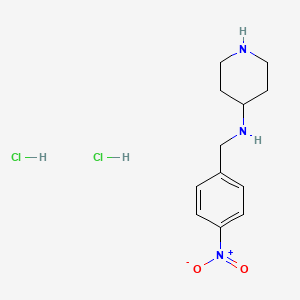

N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride

1233953-10-0

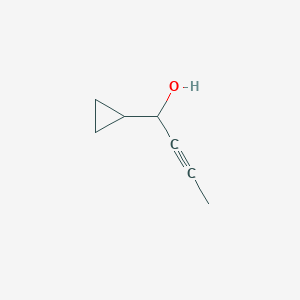

1-Cyclopropylbut-2-yn-1-ol

53376-63-9

![3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B2398295.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2398297.png)

![3-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one](/img/structure/B2398298.png)

![N-((2,5-dimethylfuran-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2398299.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2398301.png)